Chlorotrianisene-d9

Stable Isotope-Labeled Internal Standard LC-MS/MS Isotopic Enrichment

Chlorotrianisene-d9 (trimethoxy-d9) is the definitive SIL-IS for LC-MS/MS quantitation of chlorotrianisene. The methoxy-specific D9 labeling ensures co-elution with the parent analyte, correcting for matrix effects and recovery variability inherent to complex metabolic and environmental analyses. Only this deuterated analog provides the structural identity required for accurate PK/TK studies and trace-level residue monitoring. Not substitutable by unlabeled analogs or 13C isotopologues.

Molecular Formula C23H21ClO3
Molecular Weight 389.9 g/mol
Cat. No. B12315470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotrianisene-d9
Molecular FormulaC23H21ClO3
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3/i1D3,2D3,3D3
InChIKeyBFPSDSIWYFKGBC-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorotrianisene-d9 (trimethoxy-d9): Isotopic Purity and Analytical Specifications for LC-MS/MS Quantitation


Chlorotrianisene-d9 (trimethoxy-d9), CAS 1276197-26-2, is the deuterated analogue of the synthetic, non-steroidal estrogen chlorotrianisene (TACE, CAS 569-57-3) . It is a stable isotope-labeled internal standard (SIL-IS) featuring nine deuterium atoms incorporated specifically across the three methoxy groups . The compound is characterized by a molecular weight of 389.93 g/mol and a reported isotopic enrichment of 99 atom % D . Chlorotrianisene-d9 is designed for use in quantitative bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects and analyte recovery variability, a critical requirement given the parent compound's known metabolic activation pathways that produce multiple active metabolites [1].

Why Chlorotrianisene-d9 Cannot Be Replaced by Unlabeled Chlorotrianisene or Other Estrogen Analogs in Quantitative LC-MS/MS


Direct substitution of chlorotrianisene-d9 with its unlabeled counterpart, other non-deuterated estrogen receptor modulators (e.g., tamoxifen, raloxifene), or even alternative stable isotope labels (e.g., 13C-analogs) introduces significant analytical error. Chlorotrianisene undergoes extensive, species-specific, cytochrome P450-mediated metabolism in vivo, generating active metabolites such as the O-demethylated products, which are not generated from the pro-drug itself in vitro [1]. This complex biotransformation makes retention time matching and co-elution with a structurally identical internal standard paramount for correcting ion suppression/enhancement effects. Only chlorotrianisene-d9, with its identical physicochemical properties and deuterium-specific labeling pattern, ensures the necessary co-elution under various LC conditions to accurately compensate for matrix effects and extraction recovery, a performance characteristic that unlabeled structural analogs or non-identical isotopologues cannot reliably provide [2].

Quantitative Differentiation of Chlorotrianisene-d9: Isotopic Purity, Pharmacological Context, and Methodological Requirements


Isotopic Enrichment of Chlorotrianisene-d9 at the Methoxy Moieties

The utility of chlorotrianisene-d9 as a SIL-IS is directly predicated on its high isotopic enrichment, specified as 99 atom % D . This level of deuteration minimizes the signal contribution from the internal standard in the analyte's mass channel, which is a critical source of systematic error in quantitative LC-MS/MS assays. Lower enrichment, common in older or less rigorously synthesized batches, necessitates a larger IS response factor correction, degrading assay sensitivity and linearity at low concentrations [1].

Stable Isotope-Labeled Internal Standard LC-MS/MS Isotopic Enrichment

The Necessity of a Deuterated Internal Standard for Correcting Metabolic Activation Artifacts in Chlorotrianisene Bioanalysis

Chlorotrianisene (TACE) is a pro-drug that exhibits minimal in vitro binding to the estrogen receptor (ER) but demonstrates potent estrogenic activity in vivo following cytochrome P450-mediated metabolism [1]. This pro-drug/pro-antiestrogen nature means accurate quantification in biological matrices is exceptionally complex due to the presence of multiple active metabolites. Using an unlabeled structural analog as an internal standard would not correct for differential extraction recovery, stability, or ionization efficiency between the parent compound and its metabolites. Chlorotrianisene-d9, by virtue of its structural and isotopic identity to the parent analyte, co-elutes with chlorotrianisene and shares its extraction and ionization properties, thereby providing the most robust correction for the analyte of interest in the presence of its metabolites [2].

Endocrinology Bioanalysis Drug Metabolism

Deuterium Isotope Effect on HPLC Retention of Chlorotrianisene-d9

A critical methodological consideration for the use of any SIL-IS is the potential for a deuterium isotope effect causing chromatographic separation from the unlabeled analyte. In reversed-phase HPLC, deuterated compounds generally exhibit slightly lower hydrophobicity and elute earlier than their non-deuterated counterparts [1]. This effect is dependent on the number and position of deuterium atoms and can, under specific conditions, lead to complete fractionation between labeled and unlabeled forms [2]. While a specific retention time shift for chlorotrianisene-d9 is not quantified here, this well-established class-level phenomenon dictates that method validation must include co-elution assessment.

Analytical Chemistry HPLC Isotopologue Separation

High-Value Application Scenarios for Chlorotrianisene-d9 in Bioanalysis and Environmental Monitoring


Quantitative Bioanalysis of Chlorotrianisene in Preclinical Pharmacokinetic and Toxicokinetic Studies

In preclinical studies, chlorotrianisene-d9 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify the parent drug in complex biological matrices (plasma, urine, tissue homogenates). Given that chlorotrianisene acts as a pro-drug and is metabolized to multiple active species [1], the use of the deuterated analog is essential to correct for analytical variability introduced during sample extraction, chromatography, and ionization, ensuring accurate measurement of plasma concentration-time profiles and derivation of PK/TK parameters [2]. The high isotopic enrichment (99% D) supports method sensitivity .

Environmental Monitoring of Methoxychlor Metabolites and Endocrine Disruptor Exposure Assessment

Chlorotrianisene (TACE) is also recognized as a contaminant and structural analog of the banned pesticide methoxychlor [1]. Chlorotrianisene-d9 serves as the ideal internal standard for the trace-level quantification of chlorotrianisene residues in environmental water, soil, and biota samples using LC-MS/MS. The complexity of environmental matrices often leads to severe ion suppression or enhancement [2]; the deuterated internal standard's co-elution with the target analyte provides the most reliable means of correcting for these matrix effects, yielding data that meets regulatory guidelines for environmental contaminant monitoring .

Pharmaceutical Quality Control and Impurity Profiling of Bulk Drug Substance and Formulations

For pharmaceutical manufacturing and quality control (QC) laboratories, chlorotrianisene-d9 is an essential reference material for high-resolution mass spectrometry (HRMS) methods aimed at detecting and quantifying trace-level impurities of the active pharmaceutical ingredient (API) or related substances in drug formulations. Its use ensures method accuracy and precision, as the deuterated standard compensates for any variability in the sample preparation and ionization process, enabling reliable impurity profiling as required by ICH guidelines.

Mechanistic Studies of Cytochrome P450-Mediated Metabolism and Covalent Protein Binding

Chlorotrianisene is known to undergo P450-catalyzed activation to form reactive metabolites that can covalently bind to microsomal proteins [1]. While chlorotrianisene-d9 is primarily an analytical standard, it is an indispensable tool for in vitro metabolism studies aimed at distinguishing the parent compound from its reactive intermediates. By using the deuterated standard in conjunction with high-resolution MS, researchers can accurately quantify the disappearance of the parent drug over time and correlate it with the formation of specific metabolites or protein adducts, providing critical insight into the compound's complex bioactivation pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorotrianisene-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.